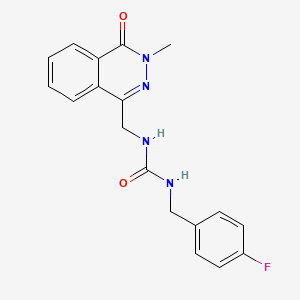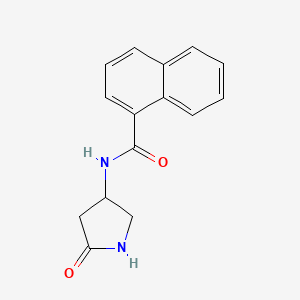
N-(5-oxopyrrolidin-3-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a pyrrolidinone structure, such as “N-(5-oxopyrrolidin-3-yl)-1-naphthamide”, are often found in bioactive molecules . They belong to the class of pyrrolidine-2,5-diones.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a suitable precursor with an amine . For example, the synthesis of 5-oxopyrrolidine derivatives has been reported from the reaction of 2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The chemical reactions of similar compounds are often studied in the context of their biological activity. For example, some pyrrolidinone derivatives have shown to be effective analgesics, anti-inflammatory, antiviral, antimicrobial, antitumor, anticonvulsant, antidepressant, cardioprotective, and antiplatelet agents .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the solubility of these compounds can be determined in various solvents.Scientific Research Applications
Antagonists for Osteoporosis Treatment
Compounds structurally related to N-(5-oxopyrrolidin-3-yl)-1-naphthamide have been identified as potent antagonists for the αvβ3 receptor, demonstrating significant potential in the treatment and prevention of osteoporosis. These compounds exhibit excellent in vitro profiles and pharmacokinetics, indicating their potential efficacy in clinical settings (Coleman et al., 2004).
DNA Damage and Repair
Naphthalene diimide (NDI) derivatives, which share the naphthalene moiety with this compound, have been explored for their ability to bind DNA and induce damage through photoactivated charge transport. This property is particularly relevant in the context of studying DNA repair mechanisms and developing therapeutic strategies targeting DNA at specific sites (Núñez et al., 2000).
Conducting Polymers and Electropolymerization
Research on derivatized bis(pyrrol-2-yl) arylenes, including structures similar to this compound, highlights the potential of these compounds in the synthesis of conducting polymers via electropolymerization. These studies suggest applications in electronic and optoelectronic devices, where low oxidation potential and high stability are crucial (Sotzing et al., 1996).
Functional Naphthalene Diimides
The versatile applications of naphthalene diimides (NDIs), including in supramolecular chemistry, sensors, and catalysis, underscore the potential utility of this compound in a wide range of scientific domains. NDIs' ability to form host-guest complexes and their intercalations with DNA are particularly notable for medicinal and technological applications (Kobaisi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-11(9-16-14)17-15(19)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDGNHWYYBTYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide](/img/structure/B2870115.png)

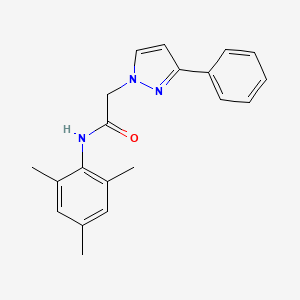
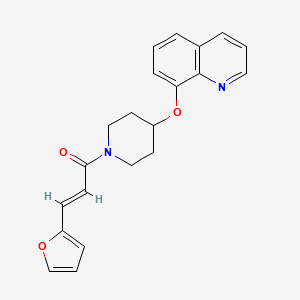

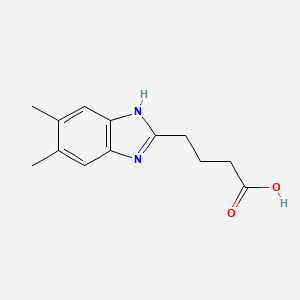

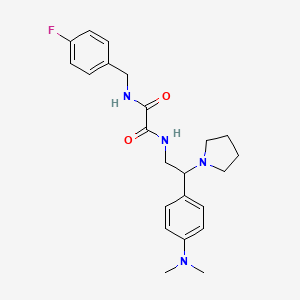
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)
![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)
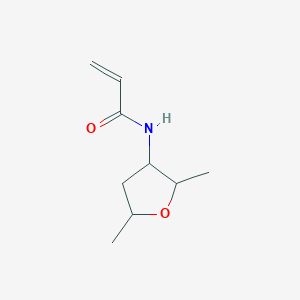
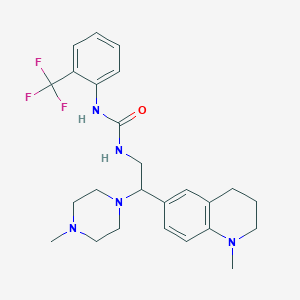
![[(4-Isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetonitrile](/img/structure/B2870137.png)
